![molecular formula C24H29N3O4S B2772288 [4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone CAS No. 1090784-93-2](/img/structure/B2772288.png)
[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone” is a complex organic compound. It has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 .
Physical And Chemical Properties Analysis
This compound has a density of 1.220±0.06 g/cm3 (20 ºC 760 Torr) . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Tyrosinase Inhibition and Melanogenesis
This compound has been studied for its inhibitory effects on tyrosinase , an enzyme involved in melanin biosynthesis . It’s particularly relevant for conditions related to skin pigmentation, such as melasma and freckles. The compound showed promising results, outperforming kojic acid, a reference compound, in inhibitory activity. This suggests potential therapeutic applications for treating hyperpigmentation disorders.
Antioxidant Activity
The compound also exhibits antioxidant activity . This property is significant because oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer. The ability to neutralize free radicals makes this compound a candidate for further research into protective therapies against oxidative damage.
Anti-Melanogenic Activity
In addition to inhibiting tyrosinase, the compound has demonstrated anti-melanogenic activity in cell-based assays . This activity is crucial for developing treatments for disorders of melanin overproduction, providing a pathway to manage conditions like vitiligo or post-inflammatory hyperpigmentation.
Molecular Docking and Drug Design
Molecular docking studies have predicted the binding mode of this compound within the catalytic cavities of both mushroom and human tyrosinase . This insight is valuable for drug design, allowing researchers to develop more potent and selective inhibitors based on the compound’s structure.
Antimicrobial Activity
The compound has shown potential in antimicrobial activity . Docking simulations suggest that it can inhibit bacterial oxidoreductase enzymes, which could lead to the development of new antibacterial agents .
Biochemical Assays for Enzyme Inhibition
The starting material of this compound, 4-(1-piperazinyl)phenol , has been used in biochemical assays to study its inhibitory effects on tyrosinase, providing a foundation for the synthesis of more potent derivatives .
Safety and Hazards
This compound is associated with certain hazards. It has been classified under GHS07 and carries the signal word “Warning”. The hazard statements associated with it are H315, H335, and H319 . These indicate that it can cause skin irritation (H315), respiratory irritation (H335), and serious eye irritation (H319).
properties
IUPAC Name |
[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c28-23-8-6-22(7-9-23)25-15-17-26(18-16-25)24(29)21-10-13-27(14-11-21)32(30,31)19-12-20-4-2-1-3-5-20/h1-9,12,19,21,28H,10-11,13-18H2/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXOELIJBQXFCW-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.